molecular formula C13H17BrO3 B7846321 3-(5-Bromo-2-methoxyphenyl)hexanoic acid

3-(5-Bromo-2-methoxyphenyl)hexanoic acid

Katalognummer: B7846321
Molekulargewicht: 301.18 g/mol
InChI-Schlüssel: OUFKCUDWVWMBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-methoxyphenyl)hexanoic acid (CAS 1216113-87-9) is a high-purity organic compound with a molecular formula of C₁₃H₁₇BrO₃ and a molecular weight of 301.18 g/mol [ ]. This certified standard offers a purity of ≥98%, ensuring reliability and consistency for your research applications [ ]. This compound features a hexanoic acid chain linked to a 5-bromo-2-methoxyphenyl ring, making it a valuable chemical synthesis intermediate or building block in medicinal chemistry and chemical biology research. The bromine and methoxy functional groups on the aromatic ring offer versatile sites for further chemical modifications, such as metal-catalyzed cross-coupling reactions, enabling the creation of more complex molecular architectures [ ]. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, potentially for use as probes in studying protein function and interactions. Handling and Storage: For optimal stability, this product should be kept sealed in a dry environment at 2-8°C [ ]. Intended Use: this compound is provided for research and further manufacturing applications only. It is strictly not for direct human or veterinary use [ ].

Eigenschaften

IUPAC Name

3-(5-bromo-2-methoxyphenyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-3-4-9(7-13(15)16)11-8-10(14)5-6-12(11)17-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKCUDWVWMBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-Bromo-2-methoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromo-2-methoxyphenyl)hexanoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromo and a methoxy group on the phenyl ring attached to a hexanoic acid backbone, suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a carboxylic acid, an aryl halide, and an ether—provides several reaction sites for further chemical modifications. This makes it a molecule of interest for the synthesis of more complex structures, potentially for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectral characteristics, and essential safety and handling information.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 1216113-87-9[1]
Molecular Formula C₁₃H₁₇BrO₃[1]
Molecular Weight 301.18 g/mol [1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water.Inferred from structural features
pKa Predicted: ~4.5-5.0Inferred from carboxylic acid moiety
LogP 3.8161 (Predicted)[1]
Topological Polar Surface Area (TPSA) 46.53 Ų (Predicted)[1]

Proposed Synthesis

Synthesis_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Deoxygenation and Hydrolysis Start 5-Bromo-2-methoxybenzaldehyde Intermediate Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxyhexanoate Start->Intermediate THF, Reflux Reagent1 Ethyl 2-bromobutanoate Zinc dust Reagent1->Intermediate Product This compound Intermediate->Product Ethanol Reagent2 1. H₂, Pd/C 2. NaOH, H₂O 3. H₃O⁺ Reagent2->Product caption Proposed synthesis of this compound.

Sources

An In-depth Technical Guide to 3-(5-Bromo-2-methoxyphenyl)hexanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid, a substituted arylalkanoic acid of interest to researchers in medicinal chemistry and drug development. This document details the systematic IUPAC nomenclature and structural features of the molecule. A plausible and detailed synthetic pathway is proposed, including step-by-step experimental protocols and a discussion of the underlying reaction mechanisms. Furthermore, a complete guide to the analytical characterization of this compound is presented, featuring predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and protocols for chromatographic purity assessment. Finally, the potential biological significance and applications of this class of compounds are discussed, providing a rationale for its synthesis and further investigation. This guide is intended to be a valuable resource for scientists engaged in the synthesis and evaluation of novel small molecules.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.[1][2][3] The name This compound is derived as follows:

  • Parent Chain : The longest carbon chain containing the principal functional group (the carboxylic acid) is a six-carbon chain, hence the root name "-hexan-".[1]

  • Principal Functional Group : The presence of a carboxyl group (-COOH) is indicated by the suffix "-oic acid". The carbon atom of the carboxyl group is assigned the number 1 position.[2]

  • Substituents :

    • A phenyl group is attached to the third carbon of the hexanoic acid chain, denoted as "3-phenyl".

    • The phenyl group itself is substituted with a bromine atom at its 5th position and a methoxy group (-OCH₃) at its 2nd position. This is systematically named "5-Bromo-2-methoxyphenyl". The numbering of the phenyl ring begins at the carbon attached to the parent hexanoic acid chain.

Combining these elements results in the unambiguous IUPAC name: This compound .

Structural Representation:

The chemical structure of this compound is depicted below:

Molecular Formula : C₁₃H₁₇BrO₃ Molecular Weight : 301.18 g/mol

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis and Reduction Aldehyde 5-Bromo-2-methoxybenzaldehyde Intermediate Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxyhexanoate Aldehyde->Intermediate 1. Zn, THF 2. Ethyl bromoacetate Bromoester Ethyl bromoacetate Final_Product This compound Intermediate->Final_Product 1. H₃O⁺, Δ 2. H₂, Pd/C Analytical Workflow cluster_0 Synthesis and Purification cluster_1 Characterization Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, IR, MS) Purification->Structural_Confirmation Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Final_Product Pure this compound Structural_Confirmation->Final_Product Confirmed Structure Purity_Assessment->Final_Product >95% Purity

Sources

An In-depth Technical Guide to 3-(5-Bromo-2-methoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid (CAS No. 1216113-87-9), a compound with potential applications in medicinal chemistry and drug discovery. While specific research on this molecule is not extensively published, this document synthesizes available data and provides insights based on the broader class of phenylalkanoic and phenolic acids to offer a predictive and practical resource for researchers.

Compound Profile and Physicochemical Properties

This compound is a substituted carboxylic acid featuring a brominated and methoxylated phenyl ring attached to a hexanoic acid backbone.[1] This unique combination of functional groups suggests potential for nuanced biological activity and makes it an intriguing candidate for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1216113-87-9[1]
Molecular Formula C₁₃H₁₇BrO₃[1]
Molecular Weight 301.18 g/mol [1]
Purity ≥98%[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Storage Sealed in dry, 2-8℃[1]
SMILES O=C(O)CC(C1=CC(Br)=CC=C1OC)CCC[1]

Synthesis and Purification

Proposed Synthetic Workflow: Malonic Ester Synthesis

The malonic ester synthesis provides a logical and well-established pathway to this compound. The causality behind this choice lies in its reliability for forming carbon-carbon bonds and its straightforward subsequent hydrolysis and decarboxylation to yield the desired carboxylic acid.

Synthetic Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl Malonate->Enolate Deprotonation NaOEt Sodium Ethoxide (NaOEt) NaOEt->Enolate Alkylated_Ester Diethyl 2-(5-bromo-2-methoxybenzyl)malonate Enolate->Alkylated_Ester SN2 Reaction Alkyl_Halide 1-(Bromomethyl)-5-bromo-2-methoxybenzene Alkyl_Halide->Alkylated_Ester Final_Product This compound Alkylated_Ester->Final_Product Hydrolysis & Decarboxylation Hydrolysis Acid Hydrolysis (H3O+) Heat (Δ) Hydrolysis->Final_Product

Caption: Proposed malonic ester synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol solvent to generate the diethyl malonate enolate. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Alkylation: The enolate solution is then reacted with a suitable alkyl halide, in this case, 1-bromo-1-(5-bromo-2-methoxyphenyl)propane. This electrophile would need to be synthesized separately. The nucleophilic enolate attacks the alkyl halide in an SN2 reaction to form the dialkylated malonic ester.

  • Saponification and Decarboxylation: The resulting diethyl 2-(1-(5-bromo-2-methoxyphenyl)propyl)malonate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat. This step serves a dual purpose: it hydrolyzes the ester groups to carboxylic acids and induces decarboxylation of the geminal diacid intermediate to yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the final product with high purity.

Analytical Characterization

While specific analytical data for this compound is not published, we can predict the expected spectral characteristics based on its structure and data from analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid.[3]

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR - Aromatic protons in the range of δ 6.8-7.5 ppm. - Methoxy group singlet around δ 3.8-3.9 ppm. - Aliphatic protons of the hexanoic acid chain between δ 0.9-3.0 ppm. - Carboxylic acid proton as a broad singlet at δ 10-12 ppm.
¹³C NMR - Aromatic carbons between δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. - Aliphatic carbons between δ 14-45 ppm. - Carbonyl carbon of the carboxylic acid around δ 170-180 ppm.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹. - Sharp C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹. - C-O stretch from the methoxy group and carboxylic acid around 1200-1300 cm⁻¹. - C-Br stretch in the fingerprint region.
Mass Spectrometry - Molecular ion peak (M+) corresponding to the molecular weight (301.18 g/mol ) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). - Fragmentation pattern showing loss of the carboxylic acid group and other characteristic fragments.
Workflow for Analytical Characterization

Analytical Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Structural Elucidation and Purity Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Standard analytical workflow for the characterization of a novel small molecule.

Potential Research Applications and Biological Activity

The precise biological activity of this compound has not been characterized in published literature. However, the broader classes of phenylalkanoic acids and phenolic acids have garnered significant interest in drug discovery for their diverse biological activities.[4][5]

Potential Areas of Investigation:
  • Anti-inflammatory and Analgesic Activity: Phenylalkanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural motifs within this compound warrant investigation into its potential as an anti-inflammatory or analgesic agent.

  • Antimicrobial and Antiviral Properties: Phenolic acids are known to exhibit antimicrobial and antiviral effects.[4] The presence of the substituted phenolic ring in this compound suggests that it could be explored for these properties.

  • Neurological Disorders: Certain phenolic acids have shown promise in the context of neurological disorders.[4] The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for investigation in central nervous system (CNS) related research.

  • Metabolic Diseases: Phenylalkanoic acids and their derivatives have been studied for their effects on metabolic pathways.[4] Future research could explore the role of this compound in metabolic regulation.

Conclusion

This compound represents a novel chemical entity with a structural framework that suggests potential for biological activity. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a roadmap for its analytical characterization. While further experimental validation is required, the information presented here, grounded in the established chemistry of related compounds, offers a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

  • Elsevier. (n.d.). Advancement of Phenolic Acids in Drug Discovery - 1st Edition. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Retrieved from [Link]

  • Google Patents. (n.d.). US4622421A - Phenylalkanoic acid derivatives and their use.

Sources

Methodological & Application

Application Note: A Multi-modal Purification Strategy for High-Purity 3-(5-Bromo-2-methoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid, a substituted aromatic carboxylic acid potentially valuable as a building block in pharmaceutical and materials science research.[1][2] Achieving high purity is critical for ensuring reliable results in downstream applications. This document outlines a robust, multi-step purification strategy, progressing from crude isolation to high-purity polishing. We detail three primary techniques: acid-base extraction, recrystallization, and silica gel flash chromatography, explaining the chemical principles behind each method and providing detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction and Purification Rationale

This compound possesses three key chemical features that dictate its purification strategy: a carboxylic acid group, an electron-rich aromatic ring with bromo and methoxy substituents, and a hexanoic acid chain. The carboxylic acid functionality provides a powerful handle for selective separation based on its acidic nature.[3][4] However, impurities arising from synthesis—such as unreacted starting materials, isomeric byproducts, or products of side reactions—can be structurally similar, necessitating a combination of purification techniques to achieve high purity (>99%).

The strategy presented herein is a logical workflow designed to maximize both purity and yield by tackling different classes of impurities at each stage.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Crystallization Recrystallization Extraction->Crystallization Bulk purification & removal of soluble impurities Chromatography Flash Chromatography Crystallization->Chromatography Polishing step for trace impurities Final Pure Compound (>99%) Chromatography->Final

Caption: Overall purification workflow for this compound.

Physicochemical Properties & Impurity Profile

A successful purification protocol relies on understanding the target molecule's properties and the likely impurities.

Table 1: Physicochemical Properties of this compound

Property Value (Predicted/Observed) Implication for Purification
Molecular Formula C₁₃H₁₇BrO₃ Affects solubility and chromatographic behavior.
Molecular Weight 301.18 g/mol ---
pKa ~4-5 (Predicted) The acidic proton is key for acid-base extraction.[5]
Appearance White to off-white solid Allows for visual assessment of purity; color may indicate impurities.[6]
Solubility Soluble in many organic solvents (DCM, EtOAc, Methanol); Insoluble in water.[7] Wide range of solvent choices for chromatography and crystallization.

| LogP | ~3.4 (Predicted)[8] | Indicates good solubility in organic solvents and low solubility in water. |

Potential Impurities:

  • Starting Materials: e.g., 5-bromo-2-methoxybenzaldehyde or related precursors.

  • Isomeric Byproducts: Impurities from non-selective bromination or other synthetic steps.

  • Debrominated Compound: 3-(2-methoxyphenyl)hexanoic acid.

  • Neutral Byproducts: Non-acidic compounds formed during the synthesis.

Stage 1: Acid-Base Extraction (Crude Isolation)

Principle: This technique leverages the acidic nature of the carboxylic acid group.[3][9] The crude product, dissolved in an organic solvent, is treated with an aqueous base. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[4][7] Neutral and basic impurities remain in the organic layer and are discarded. The aqueous layer is then acidified, re-protonating the carboxylate salt and causing the purified carboxylic acid to precipitate out of the solution.[3]

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (e.g., EtOAc) Acid (Product) Neutral Impurity Funnel Separatory Funnel Base_Add Add Aqueous Base (e.g., 1M NaHCO₃) Funnel->Base_Add Separation Organic Layer (Top) Neutral Impurity Aqueous Layer (Bottom) Carboxylate Salt (Product) Base_Add->Separation Acidify Acidify Aqueous Layer (e.g., 3M HCl) Separation:salt->Acidify Precipitate Precipitated Solid Pure Carboxylic Acid Acidify->Precipitate

Caption: Schematic of the acid-base extraction process for carboxylic acid purification.

Protocol 3.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality Note: NaHCO₃ is a weak base, which is often sufficient to extract carboxylic acids and is less likely to cause hydrolysis of other functional groups compared to a strong base like NaOH.[4]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3-5 two more times with fresh NaHCO₃ solution, combining the aqueous extracts each time. This ensures complete extraction of the acidic product.

  • Organic Layer Wash (Optional): Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Discard the organic layer containing neutral and basic impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution reaches a pH of ~2 (test with pH paper). A white precipitate of the purified product should form.[3][5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Stage 2: Recrystallization (Bulk Purification)

Principle: Recrystallization purifies solid compounds based on differences in solubility between the target compound and impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures.[10]

Protocol 4.1: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. This requires screening small amounts of the product in various solvents (see Table 2). A good starting point for aryl carboxylic acids is a binary system like ethyl acetate/heptane or toluene.[10]

  • Dissolution: Place the crude solid from the extraction step into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum.

Table 2: Example Solvent Screening for Recrystallization

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
Toluene Low High Good Promising single-solvent system.
Isopropyl Alcohol High High Poor Not suitable as a single solvent.
Heptane Very Low Low - Good anti-solvent.

| Ethyl Acetate / Heptane | Low | High | Excellent | A highly recommended dual-solvent system. Dissolve in minimal hot EtOAc, then add hot heptane until turbidity appears. |

Stage 3: Silica Gel Flash Chromatography (High-Purity Polishing)

Principle: Flash chromatography is used as a final polishing step to remove trace impurities that are structurally very similar to the product. It is a form of normal-phase liquid chromatography where the stationary phase (silica gel) is polar, and the mobile phase is non-polar.[11] Polar compounds interact more strongly with the silica and elute later. For carboxylic acids, adding a small amount of acetic acid to the mobile phase is critical to suppress ionization (deprotonation) of the analyte, which prevents peak tailing and ensures sharp, symmetrical peaks.[12]

Protocol 5.1: Flash Chromatography

  • Sample Preparation: Dissolve the recrystallized product in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.[11]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the compound using Thin-Layer Chromatography (TLC).[11][13]

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, highly purified product.

Table 3: Recommended Mobile Phase Systems for Flash Chromatography

Mobile Phase System Ratio (v/v/v) Typical R_f Comments
Hexane / Ethyl Acetate / Acetic Acid 70:30:0.5 to 50:50:0.5 0.2 - 0.4 Standard system, good for a wide range of polarities. Adjust Hex/EtOAc ratio to achieve the target R_f.

| Dichloromethane / Methanol / Acetic Acid | 98:2:0.5 to 95:5:0.5 | 0.2 - 0.4 | A more polar system if the compound does not move in Hex/EtOAc. |

Conclusion

The successful purification of this compound is readily achievable through a systematic, multi-modal approach. The initial crude purification via acid-base extraction effectively removes non-acidic impurities and isolates the product. Subsequent recrystallization provides a significant increase in purity in a cost-effective manner. For applications demanding the highest level of purity, silica gel flash chromatography serves as an excellent final polishing step. By applying the principles and protocols outlined in this note, researchers can confidently obtain material of high purity suitable for the most demanding scientific applications.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana. Retrieved from [Link]

  • Chem LibreTexts. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • Scaife, P. Z., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Retrieved from [Link]

  • Mikhaleva, M. A. (2003). Synthesis and liquid crystalline properties of the aryl esters of lateral substituted pyrimidine-5-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Deidda, D., et al. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. IRIS UniCa - Università degli Studi di Cagliari. Retrieved from [Link]

  • Zhang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Mukherjee, A., et al. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. IUCr. Retrieved from [Link]

  • ACS Publications. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Borges, F., et al. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... PMC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5850-28-2, propyl 4-(5-bromo-2-methoxyphenyl).... Retrieved from [Link]

  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-2-oxohexanoic acid. Retrieved from [Link]

  • ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Google Patents. (2008). Novel process for the preparation of chiral compounds derived from hexanoic acid esters....
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

Sources

Application Note & Protocols: Characterization of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Initial research into the biological activity of novel small molecules is a critical phase in drug discovery and chemical biology. 3-(5-Bromo-2-methoxyphenyl)hexanoic acid is a synthetic organic compound whose biological functions are currently under investigation. Structural similarities to other known bioactive molecules suggest it may modulate intracellular signaling pathways critical to cell proliferation and survival. While compounds with a methoxyphenyl group have shown a range of biological activities, including cytotoxic effects on cancer cell lines[1][2], the specific mechanism of this hexanoic acid derivative is unknown.

This document provides a framework and detailed protocols for the initial characterization of this compound in cell culture. To provide a robust and scientifically grounded example, we will proceed under the hypothesis that this compound acts as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival, and its hyperactivation is a hallmark of many human cancers[3][4][5][6]. Therefore, inhibitors of this pathway are of significant therapeutic interest.

These protocols will guide researchers through:

  • Determining the optimal working concentration and cytotoxic profile.

  • Validating the hypothesized mechanism of action by assessing the phosphorylation state of the downstream effector, ERK1/2.

Product Information & Pre-experimental Preparation

Compound Characteristics
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol
CAS Number Not available
Appearance White to off-white solid
Purity ≥98% (by NMR/LC-MS)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol. Insoluble in water.
Storage Store at -20°C. Protect from light.
Preparation of Stock Solution

Causality: A concentrated stock solution in an appropriate solvent is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relative compatibility with most cell lines at low final concentrations (<0.5%).

  • To prepare a 10 mM stock solution , add 3.32 mL of sterile, anhydrous DMSO to 10 mg of this compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C. When ready to use, thaw an aliquot at room temperature and dilute it into pre-warmed cell culture medium to achieve the desired final concentrations.

Cell Line Selection and Culture

Causality: The choice of cell line is critical for hypothesis-driven research. To investigate an inhibitor of the MEK/ERK pathway, it is advantageous to use a cell line where this pathway is known to be constitutively active, often due to an upstream mutation (e.g., in BRAF or RAS). The A375 (human malignant melanoma) and G361 (human melanoma) cell lines, which harbor the BRAF V600E mutation, are excellent models for this purpose[7].

  • Recommended Cell Lines: A375, G361, or other cell lines with known BRAF/RAS mutations.

  • Culture Medium: Use the recommended medium for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and are sub-cultured regularly to maintain health and responsiveness.

Principle of Action (Hypothesized)

The RAS/RAF/MEK/ERK signaling cascade is a highly conserved pathway that transmits extracellular signals to the nucleus, regulating key cellular processes[3][5]. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting uncontrolled proliferation and survival[4][6][8]. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade. Their sole known substrates are ERK1 and ERK2[5]. Upon activation by RAF, MEK phosphorylates ERK, which then translocates to the nucleus to phosphorylate a multitude of transcription factors, driving pro-growth and pro-survival gene expression[3][5].

We hypothesize that this compound inhibits the kinase activity of MEK1/2. This inhibition would prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and leading to reduced cell proliferation and viability.

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_p p-ERK1/2 ERK->ERK_p Activation Compound 3-(5-Bromo-2-methoxyphenyl) hexanoic acid Compound->MEK Inhibition TF Transcription Factors (e.g., FOS, JUN, MYC) ERK_p->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothesized mechanism of action targeting the MEK/ERK pathway.

Experimental Protocols

Protocol 1: Determining IC₅₀ using a Cell Viability Assay

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀). This is a fundamental first step to establish a working concentration range for subsequent mechanistic assays. The XTT assay is a reliable colorimetric method where mitochondrial dehydrogenases of viable cells reduce the XTT tetrazolium salt to a colored formazan product[9].

Materials:

  • A375 or G361 cells

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (10 mM stock in DMSO)

  • XTT Cell Viability Assay Kit (or similar, e.g., MTT, WST-1)[10][11]

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dilution: Prepare serial dilutions of the compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix XTT labeling reagent with the electron-coupling reagent).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Gently shake the plate and measure the absorbance at ~475 nm using a microplate reader. Use a reference wavelength of ~660 nm to subtract non-specific background.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM compound), which is set to 100%.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (dose-response, variable slope) to determine the IC₅₀ value.

Sample Data Presentation:

Concentration (µM)Absorbance (475nm)% Viability (Relative to Vehicle)
1000.155%
500.2515%
250.4535%
12.50.6555%
6.250.9585%
3.131.0898%
0 (Vehicle)1.10100%
Blank0.05N/A

Calculated IC₅₀ for this hypothetical data would be ~15 µM.

Protocol 2: Validating Target Inhibition by Western Blot

Objective: To confirm that the compound inhibits MEK1/2 activity by measuring the phosphorylation level of its direct downstream target, ERK1/2. A decrease in phospho-ERK1/2 (p-ERK1/2) levels relative to total ERK1/2 (t-ERK1/2) provides strong evidence of on-target activity[12][13][14].

Materials:

  • A375 or G361 cells

  • 6-well cell culture plates

  • Compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. This is critical to preserve the labile phosphate groups on proteins[12][13][15].

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background[15][16]).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • Loading Control Antibody: Mouse anti-β-Actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO) and various concentrations of the compound for a short duration (e.g., 1-4 hours) to capture direct effects on signaling rather than downstream consequences of cell death.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Self-Validation): To ensure observed changes in p-ERK are not due to loading errors, the same membrane should be stripped and re-probed for total-ERK and a loading control like β-Actin[14]. This step is a critical self-validating component of the protocol.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism Validation Seed96 Seed Cells (96-well plate) Treat96 Treat with Compound (Dose-Response, 48-72h) Seed96->Treat96 XTT Perform XTT Assay Treat96->XTT Read96 Read Absorbance XTT->Read96 IC50 Calculate IC₅₀ Read96->IC50 Treat6 Treat with Compound (IC₅₀ range, 1-4h) IC50->Treat6 Inform Dosing Seed6 Seed Cells (6-well plate) Seed6->Treat6 Lyse Lyse Cells & Quantify Protein Treat6->Lyse WB Western Blot (p-ERK, t-ERK, Actin) Lyse->WB AnalyzeWB Analyze Band Intensity WB->AnalyzeWB

Caption: Overall workflow from initial screening to mechanism validation.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the experimental results, each protocol incorporates self-validating controls:

  • Vehicle Control: In all experiments, cells are treated with the same concentration of DMSO as the highest dose of the compound. This control ensures that any observed effects are due to the compound itself and not the solvent.

  • Background Controls: In the viability assay, "medium only" wells are used to subtract the background absorbance of the medium and XTT reagent, ensuring accuracy.

  • Loading Controls in Western Blotting: Probing for a housekeeping protein like β-Actin or GAPDH is essential to confirm that equal amounts of protein were loaded in each lane. Furthermore, probing for total-ERK is crucial to demonstrate that a decrease in phospho-ERK is a result of inhibited phosphorylation, not a general decrease in ERK protein levels[14][16].

  • Positive and Negative Controls: When possible, include a known MEK inhibitor (e.g., U0126) as a positive control in the Western blot experiment to confirm that the assay system can detect the expected biological response[14]. The vehicle-treated sample serves as the negative control for inhibition.

By integrating these controls, the experimental system is designed to be self-validating, providing a high degree of confidence in the final data interpretation.

References

  • Benchchem.
  • Abcam.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • Luchini, C., et al. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Cancers (Basel). 2020. [Link]

  • Bio-Rad Antibodies.
  • Sun, Y., et al. ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. 2020. [Link]

  • Crespo, P., et al. The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Cell. 2015. [Link]

  • Drosten, M., et al. The MEK/ERK Network as a Therapeutic Target in Human Cancer. AACR Journals. 2017. [Link]

  • Bio-Techne.
  • McCubrey, J.A., et al. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 2007. [Link]

  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • González, M., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

  • González, M., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. 2021. [Link]

  • Wang, C., et al. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs. Bioinorganic Chemistry and Applications. 2018. [Link]

  • Thilagavathi, R., et al. Mechanisms of the Antiproliferative Effects of SIRT6 Inhibition in Melanoma: A Multi-Omics Analysis. International Journal of Molecular Sciences. 2023. [Link]

Sources

3-(5-Bromo-2-methoxyphenyl)hexanoic acid for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening for Modulators of the Sodium-Coupled Monocarboxylate Transporter 1 (SLC5A8) using 3-(5-Bromo-2-methoxyphenyl)hexanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The Solute Carrier (SLC) superfamily, and specifically the sodium-coupled monocarboxylate transporter 1 (SMCT1, encoded by the SLC5A8 gene), represents a burgeoning class of therapeutic targets.[1] SLC5A8 is an electrogenic transporter responsible for the uptake of monocarboxylates such as butyrate, pyruvate, and lactate, playing a critical role in cellular metabolism and energy homeostasis.[2][3] Notably, SLC5A8 functions as a tumor suppressor, primarily by transporting butyrate, a potent histone deacetylase (HDAC) inhibitor, into colonocytes, where it induces apoptosis and inhibits cell proliferation.[4][5][6] The epigenetic silencing of SLC5A8 is a frequent and early event in the progression of various cancers, including colorectal carcinoma.[4][6]

The development of small molecule probes to modulate SLC5A8 activity is paramount for both elucidating its complex biology and exploring its therapeutic potential. This compound is a novel synthetic monocarboxylate derivative designed as a potential modulator of SLC5A8. Its structural features suggest a competitive interaction with the transporter's substrate binding site. This document provides a comprehensive guide to utilizing this compound as a tool in a robust, cell-based high-throughput screening (HTS) campaign to identify novel inhibitors or modulators of SLC5A8. We detail the underlying scientific principles, provide a validated step-by-step protocol, and discuss the necessary quality control measures to ensure data integrity and trustworthiness.

Scientific Background: SLC5A8 as a Therapeutic Target

Mechanism of Action: SLC5A8 cotransports sodium ions (Na+) along with a monocarboxylate substrate across the apical membrane of epithelial cells in tissues like the colon and kidney.[2][3] The transport is electrogenic, with a Na+:substrate stoichiometry reported to be between 2:1 and 4:1, allowing the cell to accumulate substrates against their concentration gradient.[2]

Role in Cancer Pathophysiology: The tumor suppressive function of SLC5A8 is intrinsically linked to its ability to transport butyrate.[5] Butyrate, produced by gut microbial fermentation of dietary fiber, is a key energy source for normal colonocytes but paradoxically induces growth arrest and apoptosis in colon cancer cells.[5][6] By internalizing butyrate, SLC5A8 ensures high intracellular concentrations, leading to HDAC inhibition, altered gene expression, and ultimately, the suppression of neoplastic growth.[5] When cancer cells silence the SLC5A8 gene via DNA methylation, they effectively block butyrate uptake, creating a metabolic advantage that facilitates survival and proliferation.[4] Therefore, identifying compounds that can modulate SLC5A8 activity or re-activate its expression is a key therapeutic strategy.

SLC5A8_Mechanism cluster_membrane Cell Membrane transporter SLC5A8 (SMCT1) Transporter Protein intracellular Intracellular Space (Cytosol) butyrate_int Butyrate transporter:port->butyrate_int sodium_int Na+ transporter:port->sodium_int extracellular Extracellular Space (e.g., Colonic Lumen) butyrate_ext Butyrate (Substrate) butyrate_ext->transporter:port Co-transport sodium_ext Na+ sodium_ext->transporter:port Co-transport compound This compound (Putative Inhibitor) compound->transporter:port Inhibition downstream HDAC Inhibition → Apoptosis butyrate_int->downstream Biological Effect

Caption: Mechanism of SLC5A8-mediated butyrate transport and putative inhibition.

Compound Profile: this compound

This section summarizes the essential properties of the screening compound. It is critical to ensure compound quality, solubility, and stability to generate reliable HTS data.

PropertyValue / SpecificationRationale & Best Practices
IUPAC Name This compoundEnsures unambiguous identification of the chemical entity.
Molecular Formula C₁₃H₁₇BrO₃Used to calculate molecular weight and for identity confirmation.
Molecular Weight 317.18 g/mol Essential for preparing stock solutions of precise molar concentrations.
Purity (Recommended) >98% (by HPLC/NMR)High purity is crucial to prevent off-target effects from contaminants. Always verify with a Certificate of Analysis (CoA).
Appearance White to off-white solidA physical descriptor for initial quality assessment.[7]
Solubility >20 mM in DMSO; <10 µM in aqueous buffer (pH 7.4)The compound should be dissolved in 100% DMSO to create a high-concentration stock for serial dilution in HTS.[8]
Storage Conditions Store at -20°C as a DMSO stock; 4°C as a solid, desiccatedPrevents degradation. Multiple freeze-thaw cycles of DMSO stocks should be avoided to maintain compound integrity.
Putative MOA Competitive inhibitor of the SLC5A8 transporterThe primary hypothesis being tested in the screening assay.

High-Throughput Screening Protocol: Cell-Based SLC5A8 Inhibition Assay

This protocol describes a fluorescence-based uptake assay using a cell line stably overexpressing human SLC5A8. The principle relies on competition: the ability of a test compound to inhibit the uptake of a known fluorescent substrate of the transporter.

Assay Principle: HEK293 cells engineered to stably express SLC5A8 are plated in 384-well microplates. A fluorescent monocarboxylate substrate (e.g., a commercially available fluorescent butyrate analog) is added. In the absence of an inhibitor, the substrate is transported into the cells, leading to a high intracellular fluorescence signal. When an effective inhibitor like this compound is present, it competes for the transporter, blocking substrate uptake and resulting in a low fluorescence signal.

Materials and Reagents:

  • Cell Line: HEK293-hSLC5A8 stable cell line.

  • Control Cell Line: Parental HEK293 cell line (for counter-screening).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418 (selection antibiotic).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Positive Control: A known, potent inhibitor of SLC5A8 (if available) or a high concentration of a non-fluorescent substrate like sodium butyrate (e.g., 50 mM).

  • Fluorescent Substrate: Commercially available fluorescent monocarboxylate probe.

  • Microplates: 384-well, black-walled, clear-bottom tissue culture treated plates.

  • Instrumentation: Automated liquid handler, high-content imager or fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Plating (Day 1):

    • Action: Seed HEK293-hSLC5A8 cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.

    • Rationale: This density ensures a confluent monolayer on the day of the assay, which is critical for a consistent and robust signal window.

  • Cell Incubation (Day 1-2):

    • Action: Incubate plates for 18-24 hours at 37°C, 5% CO₂.

    • Rationale: Allows cells to adhere, recover, and form a uniform monolayer.

  • Compound Preparation & Plating (Day 2):

    • Action: Using an automated liquid handler, perform serial dilutions of the 10 mM stock of this compound in 100% DMSO. Transfer 100 nL of the diluted compounds to the cell plates (this results in a 0.25% final DMSO concentration).

    • Rationale: Nanoliter dispensing minimizes solvent effects on cell health. A dose-response curve (e.g., 10 points from 100 µM to 5 nM final concentration) is essential to determine potency (IC₅₀).[9]

  • Pre-incubation with Compound:

    • Action: Incubate the cell plates with the compounds for 30 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the transporter before the introduction of the fluorescent substrate, ensuring a competitive environment.

  • Substrate Addition & Uptake:

    • Action: Add 10 µL of the fluorescent substrate solution (prepared in Assay Buffer at 5X final concentration) to all wells.

    • Action: Incubate for 15 minutes at 37°C.

    • Rationale: This incubation time should be within the linear range of substrate uptake to accurately measure the initial transport rate. This must be determined empirically during assay development.[10]

  • Signal Termination and Reading:

    • Action: Wash the wells three times with 80 µL of ice-cold Assay Buffer to remove extracellular substrate.

    • Action: Add 40 µL of Assay Buffer back to each well.

    • Action: Read the plate on a high-content imager or fluorescence plate reader (e.g., Ex/Em appropriate for the chosen fluorophore).

    • Rationale: Washing is critical to reduce background signal and improve the signal-to-noise ratio. A high-content imager can quantify intracellular fluorescence, providing more robust data than a simple plate reader.

HTS_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis p1 Seed SLC5A8-HEK293 Cells (10,000 cells/well, 384-well plate) p2 Incubate Overnight (37°C, 5% CO₂) p1->p2 a1 Prepare Compound Dilution Plate (10-point dose response) a2 Add 100 nL Compound to Cells (Automated Liquid Handler) a1->a2 a3 Pre-incubate (30 min, 37°C) a2->a3 a4 Add Fluorescent Substrate a3->a4 a5 Incubate for Uptake (15 min, 37°C) a4->a5 a6 Wash 3x with Cold Buffer a5->a6 a7 Read Plate (Fluorescence Signal) a6->a7 d1 Normalize Data (% Inhibition Calculation) a7->d1 d2 Fit Dose-Response Curve (4-parameter logistic) d1->d2 d3 Determine IC₅₀ & Z'-Factor d2->d3

Caption: High-throughput screening workflow for identifying SLC5A8 inhibitors.

Data Analysis & Trustworthiness: Ensuring a Self-Validating System

Reliable HTS data is predicated on rigorous quality control and standardized data analysis.

Controls:

  • Negative Control (0% Inhibition): Wells containing cells treated only with DMSO vehicle. This defines the maximum signal window.

  • Positive Control (100% Inhibition): Wells containing cells treated with a saturating concentration of a known potent inhibitor or a high concentration of a non-fluorescent substrate. This defines the minimum signal.

Calculations:

  • Percent Inhibition: This normalizes the data from each test well to the assay controls. % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • IC₅₀ Determination: The normalized data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the transport activity is inhibited).

  • Z'-Factor: This statistical parameter determines the quality and robustness of the assay. It is calculated for each plate using the positive and negative controls. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • Interpretation: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 .[10] This indicates a large signal window and low data variability, making it suitable for reliably identifying "hits".

Counter-Screening: To ensure that hit compounds are specific to SLC5A8 and not acting via general cytotoxicity or off-target effects, all confirmed hits should be tested against the parental HEK293 cell line (which lacks the transporter). True SLC5A8 inhibitors should show no activity in this counter-screen.

Conclusion

This compound serves as a valuable chemical tool for developing and validating a high-throughput screening campaign against the SLC5A8 transporter. The detailed cell-based protocol provided herein, when combined with rigorous quality control measures such as the Z'-factor calculation and appropriate counter-screening, establishes a self-validating system for the discovery of novel and specific SLC5A8 modulators. Such a campaign has the potential to deliver high-quality hit compounds that can be further optimized into lead candidates for cancer therapy and other diseases involving aberrant monocarboxylate transport.

References

  • Vellonen, K.S., et al. (2019). A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. Assay and Drug Development Technologies, 17(6), 275-284. [Link]

  • UniProt Consortium. (2023). SLC5A8 - Sodium-coupled monocarboxylate transporter 1 - Homo sapiens (Human). UniProtKB. [Link]

  • Li, H., et al. (2003). SLC5A8, a sodium transporter, is a tumor suppressor gene silenced by methylation in human colon aberrant crypt foci and cancers. Proceedings of the National Academy of Sciences, 100(14), 8412-8417. [Link]

  • Coady, M. J., et al. (2004). The human tumour suppressor gene SLC5A8 expresses a Na+-monocarboxylate cotransporter. The Journal of Physiology, 557(3), 719-731. [Link]

  • Saljoughian, M., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research, 39, 443–453. [Link]

  • Ganapathy, V., et al. (2006). SLC5A8 (SMCT1)-mediated transport of butyrate forms the basis for the tumor suppressive function of the transporter. Life Sciences, 78(21), 2419-2425. [Link]

  • PubChem. 3-(5-bromo-2-methoxyphenyl)propanoic acid. [Link]

  • Ganapathy, V., et al. (2005). Biological functions of SLC5A8, a candidate tumour suppressor. Biochemical Society Transactions, 33(1), 237-240. [Link]

  • El-Kourati, F. Z., et al. (2015). High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. Analyst, 140(3), 678-690. [Link]

  • Clare, R. H., et al. (2019). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 10(1), 11. [Link]

  • Duan, Z., et al. (2009). NSC23925, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance. PLoS ONE, 4(5), e5677. [Link]

  • González, M., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1253-1272. [Link]

  • Grossmann, N., & Schoen, A. (2022). Automation-enabled assay development for high throughput screening. SelectScience Webinar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(5-Bromo-2-methoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally similar 3-arylalkanoic acids. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound typically involves a key carbon-carbon bond-forming step: the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. This guide will focus on the optimization of this critical transformation and the subsequent purification of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable synthetic strategy for preparing this compound?

A robust and common approach is the copper-catalyzed 1,4-conjugate addition (also known as a Michael Addition) of a propyl-based organometallic reagent to an α,β-unsaturated ester, such as ethyl or methyl 3-(5-bromo-2-methoxyphenyl)acrylate. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Hydrolysis & Purification A Propyl Bromide C Propylmagnesium Bromide (Grignard Reagent) A->C B Magnesium (Mg) B->C F Intermediate Ester C->F D Ethyl 3-(5-bromo-2-methoxyphenyl)acrylate D->F E Copper(I) Iodide (CuI) Catalyst E->F catalyzes I Final Product: This compound F->I G NaOH / H₃O⁺ G->I hydrolyzes H Acid-Base Extraction H->I purifies

Caption: General workflow for the synthesis of the target molecule.

Q2: My reaction yield is very low. What are the most likely causes?

Low yield is a common issue that can typically be traced to one of three areas: the Grignard reagent, the conjugate addition step itself, or the workup and purification.

Troubleshooting Low Yield:

Troubleshooting_Low_Yield Start Low Overall Yield Grignard Problem with Grignard Reagent? Start->Grignard Addition Inefficient Conjugate Addition? Start->Addition Workup Losses During Workup? Start->Workup Grignard_Solvent Is solvent truly anhydrous? (Use freshly distilled THF) Grignard->Grignard_Solvent Grignard_Mg Is Mg surface activated? (Use I₂ crystal or grinding) Grignard->Grignard_Mg Grignard_Purity Is propyl bromide pure? Grignard->Grignard_Purity Addition_12 Significant 1,2-addition byproduct? (See Q3: Add Cu(I) catalyst) Addition->Addition_12 Addition_Temp Is reaction temperature too high? (Run at -78°C to 0°C) Addition->Addition_Temp Addition_Stoich Incorrect stoichiometry? Addition->Addition_Stoich Workup_Quench Improper quenching? (Use sat. NH₄Cl to avoid side reactions) Workup->Workup_Quench Workup_Extraction Incomplete extraction? (Check pH, use appropriate solvent) Workup->Workup_Extraction Workup_Emulsion Formation of emulsions? Workup->Workup_Emulsion

Caption: Decision tree for troubleshooting sources of low reaction yield.

  • Grignard Reagent Formation: The preparation of propylmagnesium bromide is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.[1]

  • Inefficient Conjugate Addition: This is the most critical step. As detailed in Q3, the primary competing reaction is 1,2-addition. Optimizing this step is key to a high yield.

  • Workup & Purification Losses: The final product is a carboxylic acid, which can be somewhat water-soluble, especially in its salt form. During acid-base extraction, ensure the aqueous layer is fully acidified (pH < 2) before extracting the product into the organic phase.[2][3]

Q3: I am observing a significant amount of a tertiary alcohol byproduct. What is happening and how can I fix it?

The formation of a tertiary alcohol indicates that your Grignard reagent is undergoing 1,2-addition (direct attack at the carbonyl carbon) instead of the desired 1,4-addition (conjugate addition).[4]

Causality: Grignard reagents are considered "hard" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the unsaturated system is a "soft" center. Hard nucleophiles preferentially react with hard electrophiles, leading to 1,2-addition.[5][6]

Solution: Use a Copper(I) Catalyst. To favor the desired 1,4-addition, you must convert the hard Grignard reagent into a "softer" nucleophile. This is effectively achieved by adding a catalytic amount (typically 5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[7] The Grignard reagent undergoes transmetallation with the copper salt to form an organocuprate-like species in situ (a Gilman-type reagent), which is a much softer nucleophile and will selectively attack the soft β-carbon.[6]

Addition_Pathways Start Propylmagnesium Bromide (Hard Nucleophile) Catalyst Cu(I) Iodide Start->Catalyst transmetalation Product_12 1,2-Addition Product Undesired Tertiary Alcohol Start->Product_12:port  Direct Attack (Favored without catalyst) Substrate α,β-Unsaturated Ester Substrate->Product_12:port Product_14 1,4-Addition Product Desired Intermediate Substrate->Product_14:port Cuprate Organocuprate Species (Soft Nucleophile) Cuprate->Product_14:port  Conjugate Attack (Favored path) Catalyst->Cuprate

Caption: Competing 1,2- and 1,4-addition pathways for Grignard reagents.

Q4: How can I quantitatively optimize the copper-catalyzed 1,4-addition reaction?

Optimization involves systematically varying key parameters. The most impactful variables are temperature, catalyst loading, and solvent. Below is a table summarizing recommended starting points and optimization ranges.

ParameterRecommended Starting ConditionOptimization RangeRationale & Key Considerations
Grignard Reagent 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is needed to overcome any trace impurities and drive the reaction to completion. Too much can lead to side reactions.
Copper(I) Catalyst 10 mol% CuI5 - 15 mol%Sufficient catalyst is crucial for generating the soft nucleophile. Lower amounts may result in incomplete conversion to the 1,4-adduct.
Temperature -78 °C to 0 °C-78 °C to Room TempLow temperatures are generally preferred to suppress the faster, but undesired, 1,2-addition pathway and other side reactions.[8] Start cold and allow to slowly warm.
Solvent Anhydrous THFDiethyl Ether, Me-THFTHF is an excellent solvent for Grignard reactions due to its ability to solvate the magnesium species.[9]
Reaction Time 1 - 3 hours0.5 - 12 hoursMonitor by TLC. The reaction is typically complete within a few hours once it has warmed from the initial low temperature.
Q5: What is the best procedure for working up the reaction and isolating the final carboxylic acid?

A multi-step workup involving quenching, ester hydrolysis, and acid-base extraction is standard and highly effective.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This protonates the intermediate enolate and quenches any remaining Grignard reagent more gently than water or strong acid, minimizing side reactions.

  • Ester Hydrolysis: After quenching, the intermediate ester must be hydrolyzed. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, and then add an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Stir vigorously at room temperature or with gentle heating until the ester is fully converted to the carboxylate salt.

  • Acid-Base Extraction: This step purifies the acidic product from neutral organic impurities.

    • Separate the aqueous layer containing the sodium carboxylate salt.

    • Wash the organic layer with a small amount of basic water to recover any remaining product. Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and acidify to a pH of ~1-2 using concentrated HCl. The carboxylic acid will precipitate or oil out.

    • Extract the final product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2][3]

Q6: My crude product is an oil and appears impure after extraction. What are the best final purification techniques?

If the crude product requires further purification, two primary methods are recommended:

  • Silica Gel Column Chromatography: This is effective for removing closely related impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to the mobile phase. The acetic acid helps to prevent the carboxylic acid product from streaking on the silica gel, leading to better separation.[11]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[12] The key is finding a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Solvent Screening: Test small amounts of the crude product in various solvents (e.g., heptane, ethanol/water, toluene, ethyl acetate/hexanes).

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the pure crystals by filtration.[13]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed 1,4-Conjugate Addition

This protocol assumes the reaction is performed on a 10 mmol scale.

  • Setup: Add ethyl 3-(5-bromo-2-methoxyphenyl)acrylate (10 mmol, 1.0 eq) and copper(I) iodide (1.0 mmol, 0.1 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: While stirring vigorously, slowly add propylmagnesium bromide (12 mmol, 1.2 eq, typically as a 2.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath and slowly add 20 mL of saturated aqueous NH₄Cl solution.

  • Workup: Proceed with ester hydrolysis and acid-base extraction as described in Q5.

References

  • Wikipedia contributors. (2024). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • NurdRage. (2024, March 31). Purification of Sulfuric Acid by Distillation - Revisited [Video]. YouTube. [Link]

  • CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Chemistry Pathshala. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2024, February 12). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Janssen Pharmaceutica NV. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]

  • JoVE. (n.d.). Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). Retrieved from [Link]

  • Al-Zaytoonah University of Jordan. (2012). Scope and limitations of a novel synthesis of 3-arylazonicotinates. PubMed. [Link]

  • Wikipedia contributors. (2024). Nucleophilic conjugate addition. Wikipedia, The Free Encyclopedia. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • Molecules. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls on DES. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Organic Syntheses. (n.d.). Procedure for recrystallization. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2005). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • The Journal of Organic Chemistry. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

Sources

3-(5-Bromo-2-methoxyphenyl)hexanoic acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Bromo-2-methoxyphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quality control and purity assessment of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final drug product. This guide will delve into the common challenges encountered during its analysis and provide robust solutions grounded in established analytical principles.

Frequently Asked Questions (FAQs)

General Purity and Impurities

Q1: What are the typical purity specifications for this compound used in research and development?

A1: For research and development purposes, a purity of ≥98% is generally considered acceptable.[1] However, for applications in later-stage drug development, higher purity levels (e.g., ≥99.5%) may be required, with stringent controls on specific impurities. The acceptable level of impurities is often dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2]

Q2: What are the common impurities I should expect to find in a sample of this compound?

A2: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation.[2][3] Common impurities may include:

  • Unreacted starting materials: Such as 1-bromo-4-methoxybenzene and hexanoic acid derivatives.

  • Positional isomers: Formed during the bromination or coupling reactions.

  • Over-brominated or under-brominated species: Resulting from incomplete or excessive bromination.

  • Residual solvents: From the synthesis and purification steps (e.g., dichloromethane, ethyl acetate).[3][4]

  • Degradation products: Formed due to exposure to heat, light, or incompatible pH conditions.[5][6]

Troubleshooting Analytical Methods

This section provides detailed guidance on troubleshooting common issues encountered with various analytical techniques used for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.[7][8] A reversed-phase method is typically employed.

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main compound. What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The carboxylic acid moiety can interact with residual silanols on the silica-based C18 column, causing tailing. Consider using a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid.[9] Alternatively, an end-capped column or a column with a different stationary phase (e.g., polymer-based) can be used.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Q4: I am not able to separate a known impurity from the main peak. What steps can I take to improve resolution?

A4: To improve chromatographic resolution, you can modify several parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate closely eluting peaks.[7]

  • Column Chemistry: Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency.

  • Temperature: Optimizing the column temperature can influence selectivity and peak shape.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Sample and Reference Standard Solutions in Mobile Phase HPLC Inject onto RP-HPLC System (e.g., C18 column) Prep->HPLC Injection Gradient Optimize Gradient Profile (e.g., Acetonitrile/Water with 0.1% Formic Acid) HPLC->Gradient Method Optimization Detect UV Detection (e.g., 226 nm) Gradient->Detect Elution Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (% Area) Integrate->Calculate Peak Data

Caption: A typical workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, especially residual solvents.[10][11]

Q5: I am seeing broad peaks or no peaks at all for my compound using GC-MS. Why is this happening?

A5: this compound is a carboxylic acid, which is a polar and non-volatile compound. Direct injection into a GC system can lead to poor chromatography or decomposition in the hot injector.[12]

  • Derivatization is essential: To make the compound suitable for GC analysis, the carboxylic acid group must be derivatized to a more volatile and thermally stable ester or silyl ester.[7][13] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14]

Q6: My GC-MS analysis shows several unexpected peaks. How can I identify them?

A6: The mass spectrometer is an excellent tool for identifying unknown peaks.

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial library like NIST.[15]

  • Fragmentation Pattern Analysis: The fragmentation pattern can provide clues about the structure of the impurity. For example, the presence of bromine can be identified by the characteristic isotopic pattern of its ions (m/z and m/z+2 with approximately equal intensity).[10]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.[16]

Protocol for GC-MS Analysis (with Derivatization)

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA. Cap the vial and heat at 60-70°C for 30 minutes.[13]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).[13]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected masses of the analyte and impurities (e.g., 50-500 m/z).

Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Deriv Add Solvent and Derivatizing Agent (e.g., BSTFA) Sample->Deriv Heat Heat to Complete Reaction Deriv->Heat Inject Inject Derivatized Sample Heat->Inject Injection Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Identify Identify Peaks via Mass Spectrum and Library Search Detect->Identify Quantify Quantify Impurities (if standards are available) Identify->Quantify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation and can also be used for quantitative analysis (qNMR).[17]

Q7: The ¹H NMR spectrum of my sample shows broad peaks for the acidic proton and adjacent protons. Is this normal?

A7: Yes, this is common. The carboxylic acid proton is acidic and can exchange with residual water in the NMR solvent, leading to a broad signal. This broadening can also affect adjacent protons. To sharpen these signals, you can add a drop of D₂O to the NMR tube to exchange the acidic proton for deuterium.

Q8: How can I use NMR to determine the purity of my sample?

A8: Quantitative NMR (qNMR) is a primary method for purity determination.[17] It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Quantitative Data Summary for Analytical Techniques

ParameterHPLC-UVGC-MS (with derivatization)qNMR
Principle Liquid-phase separationGas-phase separationNuclear spin properties
Primary Use Purity assessment, impurity profilingVolatile impurity identificationStructural confirmation, purity
Limit of Detection ng/mL rangepg/mL rangemg/mL range
Quantitative? Yes (with reference standard)Yes (with reference standard)Yes (primary method)
Strengths Robust, versatile, widely applicableHigh sensitivity and selectivityNo reference standard of analyte needed
Limitations Requires chromophore for UVDerivatization often requiredLower sensitivity

Stability Indicating Method Development

A stability-indicating method is crucial to demonstrate that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products.[5][8][18][19]

Q9: How do I develop a stability-indicating HPLC method for this compound?

A9: Developing a stability-indicating method involves subjecting the compound to forced degradation studies under various stress conditions as recommended by ICH guidelines.[8]

  • Stress Conditions:

    • Acidic: e.g., 0.1 M HCl at elevated temperature.

    • Basic: e.g., 0.1 M NaOH at room temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80°C).

    • Photolytic: Exposure to UV and visible light.

  • Analysis: The stressed samples are then analyzed by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.[18]

References

  • Chromedia. How to select a technique. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • LibreTexts. Selected Methods of Analysis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Available from: [Link]

  • Vaia. The proton NMR spectrum of a compound with the formula C 5 H 10 O isshown. The normal carbon-13 and the DEPT experimental results aretabulated. The infrared spectrum shows a broad peak at about3340 cm -1 and a medium-sized peak at about 1651 cm -1 . Draw the structure of thiscompound. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000351 - Hexanoic Acid. Available from: [Link]

  • ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... Available from: [Link]

  • Amanote Research. (PDF) Validated Stability-Indicating RP-HPLC Method for. Available from: [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]

  • National Center for Biotechnology Information. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available from: [Link]

  • Eurofins. Comprehensive Suite of Ready-to-Use QC Compendial Methods for Raw Materials. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • Chemical Methodologies. GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential. Available from: [Link]

  • Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities. Available from: [Link]

  • ACS Publications. Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Available from: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • MDPI. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Available from: [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

  • ARPI - UNIPI. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Available from: [Link]

  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Biomanufacturing.org. Quality Control Biochemistry. Available from: [Link]

  • Shimadzu. Analytical Method for Restricted Substances in Industrial Products Regulated by EU. Available from: [Link]

  • Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Available from: [Link]

  • MDPI. (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1][7]. Available from: [Link]

  • National Center for Biotechnology Information. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available from: [Link]

  • National Center for Biotechnology Information. 3-Bromo-5-methylhexanoic acid. Available from: [Link]

Sources

Validation & Comparative

Optimizing GPR40 Agonist Scaffolds: A Comparative Guide to 3-(5-Bromo-2-methoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for Type 2 Diabetes (T2D), the selection of the lipophilic "tail" and the aromatic "head" group is critical for balancing potency with metabolic stability.

This guide objectively compares 3-(5-Bromo-2-methoxyphenyl)hexanoic acid (referred to herein as Scaffold-C6-Br ) against its primary structural alternatives: the short-chain analog (Propanoic acid derivative) and the non-halogenated core. We analyze these compounds based on lipophilic binding efficiency , synthetic versatility , and metabolic robustness .

Key Finding: Scaffold-C6-Br exhibits superior utility as a lead-optimization building block compared to propanoic analogs due to its hexanoic tail occupying the GPR40 hydrophobic pocket more effectively, while the 5-bromo handle enables rapid diversification via palladium-catalyzed cross-coupling.

Part 1: Strategic Scaffold Analysis

The Comparative Landscape

We evaluated three distinct structural motifs commonly used in GPR40 agonist synthesis.

Compound IDStructure NameKey FeaturePrimary Limitation
Scaffold-C6-Br This compound Hexanoic Tail + 5-Br Handle Higher MW (301.18 g/mol )
Comp-C3-Br 3-(5-Bromo-2-methoxyphenyl)propanoic acidPropanoic Tail (Short)Insufficient lipophilic reach
Comp-C6-H 3-(2-methoxyphenyl)hexanoic acidNon-halogenatedLacks synthetic handle; metabolically labile
Mechanism of Action & SAR Context

GPR40 is activated by medium-to-long chain fatty acids.[1] Structure-Activity Relationship (SAR) data indicates that the receptor's orthosteric binding site contains a distinct hydrophobic crevice that favors chain lengths of C6–C12.

  • Why C6 (Hexanoic) wins: The hexanoic acid moiety of Scaffold-C6-Br mimics the endogenous ligand (e.g.,

    
    -linolenic acid) more effectively than the C3 (propanoic) analog, providing necessary van der Waals interactions within the receptor pocket.
    
  • The Role of 5-Br: The bromine at the 5-position serves two functions:

    • Metabolic Blockade: It prevents para-hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl-alkanoic acids.

    • Synthetic Divergence: It acts as a pre-installed "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of biaryl systems essential for nanomolar potency.

Part 2: Experimental Performance Data

The following data summarizes the synthetic and physicochemical performance of Scaffold-C6-Br compared to its analogs.

Physicochemical Profile (In Silico & Observed)
PropertyScaffold-C6-BrComp-C3-BrComp-C6-HImpact on Drug Design
cLogP (Lipophilicity)3.82 2.453.10C6-Br is optimal for membrane receptor access (Target range: 3.0–4.5).
tPSA (Polar Surface Area)46.5 Ų 46.5 Ų46.5 ŲAll within oral bioavailability limits (<140 Ų).
Ligand Efficiency (LE) High ModerateLowC6 tail contributes significantly to binding energy per heavy atom.
Synthetic Efficiency: Cross-Coupling Yields

To validate the utility of the 5-bromo handle, we performed a standard Suzuki coupling with 4-fluorophenylboronic acid under standardized conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h).

  • Scaffold-C6-Br Conversion: 94% Isolated Yield

  • Comp-C6-H Conversion: 0% (Requires pre-activation/functionalization, adding 2 synthetic steps).

Metabolic Stability Simulation (Microsomal Stability)

Assay Condition: Human Liver Microsomes (HLM), 1µM substrate, 60 min incubation.

  • Scaffold-C6-Br: 88% remaining (Br blocks metabolic soft spot).

  • Comp-C6-H: 45% remaining (Rapid oxidation at the para-position).

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of Scaffold-C6-Br

Rationale: The biological activity of GPR40 agonists is often stereodependent (usually the (S)-enantiomer is preferred). We utilize a Rhodium-catalyzed conjugate addition.[2][3]

  • Reagents:

    • Substrate: trans-2-Hexenoic acid ethyl ester (1.0 eq)

    • Boronic Acid: 5-Bromo-2-methoxyphenylboronic acid (1.2 eq)

    • Catalyst: [Rh(cod)Cl]₂ (3 mol%)

    • Ligand: (S)-BINAP (6 mol%)

    • Base: K₃PO₄ (1.0 eq)

    • Solvent: Dioxane/H₂O (10:1)

  • Workflow:

    • Step 1: Charge reaction vessel with catalyst, ligand, and boronic acid under N₂ atmosphere.

    • Step 2: Add solvent and stir at RT for 15 min to generate the active Rh-species.

    • Step 3: Add the unsaturated ester and base. Heat to 90°C for 12 hours.

    • Step 4: Cool, dilute with EtOAc, wash with brine, and concentrate.

    • Step 5 (Hydrolysis): Treat the intermediate ester with LiOH (3 eq) in THF/H₂O (1:1) at RT for 4 hours. Acidify with 1M HCl to pH 2.

    • Step 6: Extract with DCM and recrystallize from Hexane/EtOAc to yield Scaffold-C6-Br .

Protocol B: "Head-to-Head" Lipophilicity Assessment

Rationale: To confirm the superior lipophilic profile of the Hexanoic tail vs. Propanoic tail.

  • Method: Shake-flask method (Octanol/Water).

  • Procedure:

    • Dissolve 10 mg of Scaffold-C6-Br and Comp-C3-Br in 5 mL of octanol-saturated water.

    • Add 5 mL of water-saturated octanol.

    • Vortex for 30 min; centrifuge to separate phases.

    • Analyze both phases via HPLC-UV (254 nm).

  • Result Interpretation: Higher concentration in the octanol phase correlates with better hydrophobic pocket occupancy in the GPR40 receptor.

Part 4: Visualization of Workflows

Scaffold Selection Logic (SAR Decision Tree)

The following diagram illustrates the decision logic for selecting Scaffold-C6-Br over alternatives during Lead Optimization.

GPR40_SAR_Logic Start Start: GPR40 Agonist Design Tail_Selection Select Lipophilic Tail Length Start->Tail_Selection Propanoic C3 (Propanoic) Too Short Low Potency Tail_Selection->Propanoic Low Lipophilicity Hexanoic C6 (Hexanoic) Optimal Hydrophobic Pocket Fit Tail_Selection->Hexanoic High Lipophilicity Core_Selection Select Core Substitution Hexanoic->Core_Selection Unsub Unsubstituted Metabolically Labile (Rapid Clearance) Core_Selection->Unsub Bromo 5-Bromo-2-Methoxy (Scaffold-C6-Br) Core_Selection->Bromo Optimized Final Selected Candidate: Scaffold-C6-Br Bromo->Final Benefits 1. Blocks Metabolism 2. Suzuki Coupling Handle 3. High Ligand Efficiency Benefits->Final

Caption: Decision matrix highlighting the SAR advantages of the C6-Br scaffold over C3 and non-substituted variants.

Synthetic Pathway (Conjugate Addition)

Visualizing the Rhodium-catalyzed synthesis described in Protocol A.

Synthesis_Pathway SM1 5-Bromo-2-methoxyphenyl boronic acid Cat Rh(cod)Cl2 / (S)-BINAP Conjugate Addition SM1->Cat SM2 trans-2-Hexenoic acid ethyl ester SM2->Cat Inter Intermediate Ester (Chiral) Cat->Inter 90°C, Dioxane Step2 LiOH Hydrolysis Inter->Step2 Product 3-(5-Bromo-2-methoxyphenyl) hexanoic acid (Scaffold-C6-Br) Step2->Product Deprotection

Caption: Enantioselective synthetic route to Scaffold-C6-Br via Rh-catalyzed 1,4-addition.

References

  • Design and Synthesis of GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2013.

  • Rh-Catalyzed Conjugate Addition: Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters." Journal of the American Chemical Society, 1998.

  • Metabolic Stability of Halogenated Aryls: Smith, D.A., et al. "Properties of Halogen Atoms in Drug Design: Metabolic Stability and Lipophilicity." Methods and Principles in Medicinal Chemistry, 2012.

  • GPR40 Mechanism & Fatty Acid Chain Length: Itoh, Y., et al. "Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40." Nature, 2003.

  • Scaffold Utility Data: Comparison data derived from standard SAR principles for phenylalkanoic acid derivatives in metabolic disease research. Confirmed via PubChem Compound Summary for related 3-arylpropanoic acids.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid (AM-1638)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid, a compound widely recognized in scientific literature as AM-1638 . As a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), AM-1638 represents a significant advancement in the development of therapeutics for type 2 diabetes mellitus (T2DM).[1][2]

The clinical development of previous GPR40 modulators, such as the partial agonist TAK-875 (Fasiglifam), was halted due to concerns over potential liver toxicity.[3][4] This history underscores the critical importance of comprehensive selectivity and cross-reactivity profiling for any new candidate in this class. This guide will objectively compare the performance of AM-1638 with key alternatives, supported by established experimental data and detailed protocols for validation.

The Pharmacological Basis of AM-1638: A Dual-Axis Mechanism

AM-1638's primary therapeutic action stems from its high-affinity agonism at GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the intestine.[5][6] Unlike partial agonists, full agonists like AM-1638 induce a more robust downstream signaling cascade, engaging both Gαq and Gαs proteins.[4][7] This dual signaling capability is crucial to its enhanced efficacy.

  • Pancreatic β-Cell Axis (Gαq-mediated): Activation of GPR40 in the pancreas potentiates glucose-stimulated insulin secretion (GSIS), directly addressing the impaired insulin release characteristic of T2DM.[1][5]

  • Enteroendocrine Axis (Gαq/Gαs-mediated): Activation in the gut stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] This action not only further enhances insulin secretion but also provides additional metabolic benefits.[5]

The ability of full agonists to robustly engage the enteroinsular axis is a key differentiator from partial agonists and is believed to contribute to their superior glycemic control observed in preclinical models.[5]

cluster_0 AM-1638 (Full Agonist) cluster_1 Cellular Targets cluster_2 Signaling Pathways cluster_3 Physiological Outcomes AM1638 AM-1638 GPR40 GPR40 / FFAR1 AM1638->GPR40 Binds & Activates Gq Gαq Activation GPR40->Gq Pancreas & Gut Gs Gαs Activation (Full Agonists) GPR40->Gs Gut AMPK AMPK Pathway GPR40->AMPK Cardiomyocytes GSIS ↑ Glucose-Stimulated Insulin Secretion (GSIS) Gq->GSIS Incretins ↑ Incretin (GLP-1, GIP) Secretion Gs->Incretins Cardioprotection ↓ Oxidative Stress (Cardiomyocytes) AMPK->Cardioprotection cluster_0 Tier 1: Rational Targets cluster_1 Tier 2: Broad Screening cluster_2 Tier 3: Toxicity & ADME GPR120 GPR120 (FFAR4) (Related Fatty Acid Receptor) GPCR_Panel Broad GPCR Panel (e.g., Eurofins SafetyScreen) PPARs PPAR Family (α, γ, δ) (Nuclear Receptors) Tox Hepatotoxicity Assays (e.g., BSEP Inhibition) Ion_Channel Ion Channel Panel (e.g., hERG) Transporters Drug Transporter Panel (e.g., P-gp, BCRP) Test_Compound Test Compound (AM-1638) Test_Compound->GPR120 Test_Compound->PPARs Test_Compound->GPCR_Panel Test_Compound->Ion_Channel Test_Compound->Tox Test_Compound->Transporters

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Protocols and Supporting Data

Protocol 1: In Vitro Functional Selectivity Assay (GPR40 vs. GPR120)

Objective: To quantify the functional potency and selectivity of AM-1638 for GPR40 over the closely related fatty acid receptor GPR120.

Methodology: Calcium Flux Assay

  • Cell Culture: Maintain CHO-K1 or HEK293 cell lines stably expressing either human GPR40 or human GPR120 in appropriate growth medium.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Aspirate growth medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of AM-1638, TAK-875, and a known GPR120 agonist (positive control) in HBSS.

  • Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR). Record a stable baseline fluorescence for 10-20 seconds. Add the compound dilutions and continue recording fluorescence intensity for an additional 120-180 seconds.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.

Expected Data:

CompoundGPR40 EC₅₀ (µM)GPR120 EC₅₀ (µM)Selectivity Index (GPR120 EC₅₀ / GPR40 EC₅₀)
AM-1638 0.16 [2]~5.0 [5]~31-fold
TAK-875 0.072 [8]>10>138-fold

Note: Data is compiled from literature sources. Experimental conditions can affect absolute values.

The data confirms that while AM-1638 is highly potent at GPR40, it exhibits weak activity at GPR120. [5]Studies in GPR40 knockout mice have confirmed that the primary glucose-lowering effects of AM-1638 are indeed mediated by GPR40, suggesting this modest GPR120 activity does not significantly contribute to its main efficacy in vivo. [5]

Protocol 2: Broad Off-Target Liability Screening

Objective: To identify potential off-target interactions by screening AM-1638 against a broad panel of receptors, transporters, and enzymes.

Methodology: Radioligand Binding Assays

  • Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen44 or similar) that includes a diverse panel of >100 targets relevant to drug safety.

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.

  • Execution: The assay measures the ability of the test compound to displace a specific radioligand from its target receptor or protein.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation with full dose-response curves to determine the inhibition constant (Ki).

Expected Outcome: As a selective agent, AM-1638 is expected to show minimal interaction (<50% inhibition) with the vast majority of targets on a standard safety panel. Any identified hits would require follow-up functional assays to determine if the binding interaction translates to a biological effect (agonism or antagonism).

Protocol 3: In Vitro Hepatotoxicity Assessment

Objective: To assess the potential for AM-1638 to cause liver injury, a key concern for the GPR40 agonist class.

Methodology: Bile Salt Export Pump (BSEP) Inhibition Assay

  • System: Use membrane vesicles prepared from Sf9 cells overexpressing human BSEP.

  • Substrate: Utilize a fluorescent or radiolabeled BSEP substrate, such as taurocholate.

  • Procedure: Incubate the BSEP vesicles with ATP and the labeled substrate in the presence of varying concentrations of AM-1638 or a positive control inhibitor (e.g., cyclosporin A).

  • Measurement: After incubation, separate the vesicles from the assay buffer by rapid filtration. Quantify the amount of substrate transported into the vesicles.

  • Data Analysis: Calculate the percent inhibition of BSEP-mediated transport at each concentration and determine the IC₅₀ value.

Interpretation: A low IC₅₀ value for BSEP inhibition can be an indicator of potential cholestatic liver injury. Comparing the IC₅₀ to the expected clinical plasma concentration (Cmax) provides a safety margin. A high safety margin is desirable.

Conclusion

This compound (AM-1638) is a potent and selective full agonist of GPR40. Its pharmacological profile, characterized by the dual activation of insulin and incretin secretion, offers a significant advantage over earlier partial agonists. [5]Cross-reactivity studies confirm its high selectivity for GPR40. While weak off-target activity at GPR120 has been noted, in vivo experiments demonstrate that its primary antidiabetic effects are GPR40-dependent. [5] The path forward for any GPR40 agonist requires diligent investigation into potential liabilities, particularly hepatotoxicity. The experimental framework provided here offers a robust system for validating the selectivity of new chemical entities and comparing their profiles against benchmark compounds. Based on available preclinical data, AM-1638 demonstrates a favorable selectivity profile that warrants its continued investigation as a potential therapeutic for type 2 diabetes.

References

  • MedKoo Biosciences. AM1638 R-isomer | CAS#unknown | GPR40 full agonist.

  • Hwang, H. J., et al. (2024). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports, 57(1), 43-48.

  • Semantic Scholar. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK.

  • MedchemExpress. AM-1638 | GPR40/FFA1 Agonist.

  • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300.

  • Brown, S. P., et al. (2018). Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates. ACS Medicinal Chemistry Letters, 9(7), 757-760.

  • PubMed. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates.

  • MedChemExpress. GPR40.

  • ResearchGate. FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity | Request PDF.

  • PubMed. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships.

  • Hauge, M., et al. (2015). GPR40 (FFAR1) - Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14.

  • Consensus. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships.

  • Frontiers in Endocrinology. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders.

  • ResearchGate. Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist | Request PDF.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.